![molecular formula C14H13BrN2OS2 B2733883 3-(4-Bromophenyl)-2-ethylsulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one CAS No. 687566-54-7](/img/structure/B2733883.png)
3-(4-Bromophenyl)-2-ethylsulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a derivative of pyrrolo[2,3-d]pyrimidine . Pyrrolo[2,3-d]pyrimidines are a class of compounds that have been studied for their potential anticancer properties .
Synthesis Analysis
The synthesis of similar pyrrolo[2,3-d]pyrimidine derivatives involves the use of microwave techniques . This approach allows for the preparation of these types of derivatives with chlorine atoms in positions 4 and 6 and a trichloromethyl group in position 2 .Molecular Structure Analysis
The molecular structure of similar pyrrolo[2,3-d]pyrimidine derivatives has been characterized using spectral and elemental analyses as well as single-crystal X-ray diffraction .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds are not explicitly mentioned in the available literature .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been characterized using various techniques . For example, the melting point, IR spectrum, and NMR data have been reported .Scientific Research Applications
Antitumor and Antimicrobial Applications
Dual Inhibitor of Thymidylate Synthase and Dihydrofolate Reductase : A study on classical and nonclassical 2-amino-4-oxo-5-arylthio-substituted-6-methylthieno[2,3-d]pyrimidine antifolates highlighted their potential as dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR), crucial enzymes in nucleotide synthesis, showcasing significant inhibitory activities. These compounds could serve as leads for the development of new anticancer agents (Gangjee et al., 2008).
Antimicrobial Surface Coatings : Research into heterocyclic compounds structurally related to thieno[3,2-d]pyrimidines has demonstrated efficacy as antimicrobial agents when incorporated into polyurethane varnishes and printing ink pastes, suggesting applications in antimicrobial surface coatings (El‐Wahab et al., 2015).
Antitumor Activity of Thieno[3,2-d]pyrimidine Derivatives : A study focusing on the synthesis and evaluation of new thieno[3,2-d]pyrimidine derivatives has reported potent anticancer activity against several human cancer cell lines, indicating the potential of these compounds in cancer research (Hafez & El-Gazzar, 2017).
Anticancer and Anti-Inflammatory Applications
- Pyrazolopyrimidines as Anticancer Agents : Novel pyrazolopyrimidines have been synthesized and shown to inhibit 5-lipoxygenase, a key enzyme in the inflammatory process, and to exhibit cytotoxic activity against cancer cell lines, suggesting their dual utility in cancer and inflammation research (Rahmouni et al., 2016).
Synthesis and Chemical Properties
- Synthetic Pathways and Intermediates : The synthesis of related pyrimidine compounds, such as 5-(4-bromophenyl)-4,6-dichloropyrimidine, has been explored, providing insight into the chemical reactivity and potential synthetic applications of 3-(4-Bromophenyl)-2-ethylsulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one in the creation of novel chemical entities (Hou et al., 2016).
Future Directions
properties
IUPAC Name |
3-(4-bromophenyl)-2-ethylsulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrN2OS2/c1-2-19-14-16-11-7-8-20-12(11)13(18)17(14)10-5-3-9(15)4-6-10/h3-6H,2,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLPOWZSMMVADKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC2=C(C(=O)N1C3=CC=C(C=C3)Br)SCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrN2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Bromophenyl)-2-ethylsulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2733801.png)
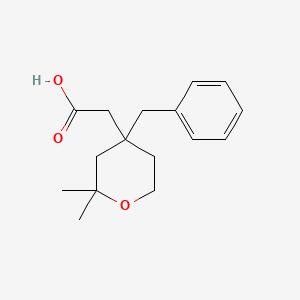
![2-[4-(4-chlorophenyl)-2-methyl-3-oxo-1,2,4-oxadiazolan-5-yl]-N,N-diisopropylacetamide](/img/structure/B2733808.png)
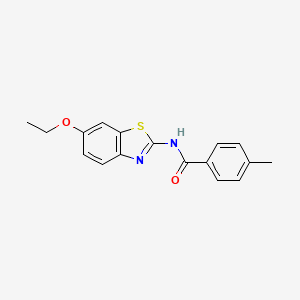
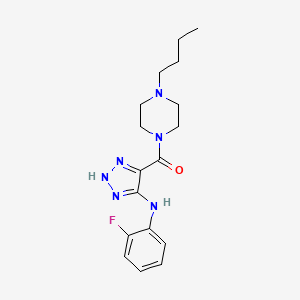
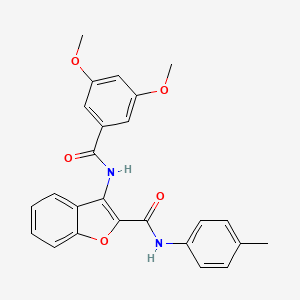
![[3-(Methylamino)phenyl]-phenylmethanol](/img/structure/B2733814.png)
![N-(benzo[b]thiophen-5-yl)-3-((4-methoxyphenyl)thio)propanamide](/img/structure/B2733815.png)
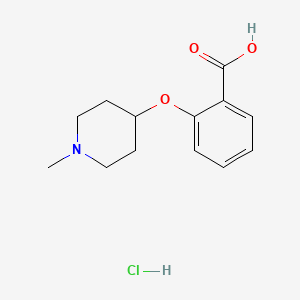
![3-Cyclohexyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine](/img/structure/B2733818.png)
![Tert-butyl 2-[2-(chlorosulfonyl)ethyl]piperidine-1-carboxylate](/img/structure/B2733819.png)
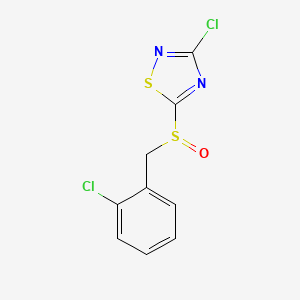
![2-[[3-(2-methoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-naphthalen-1-ylacetamide](/img/structure/B2733821.png)
![2,5-dichlorophenyl 2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetate](/img/structure/B2733822.png)